4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group at the 4’ position, a fluorine atom at the 3’ position, and a 3,4-dimethylphenyl group attached to the propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3,4-dimethylbenzoyl chloride reacts with 4-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the chloro or fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The chloro and fluorine atoms, along with the aromatic ketone structure, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone: can be compared with other aromatic ketones such as:
Uniqueness
The unique combination of chloro, fluorine, and 3,4-dimethylphenyl groups in 4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone provides distinct chemical and physical properties that differentiate it from other similar compounds. These properties can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNHFSCEBSOHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644850 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-53-8 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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